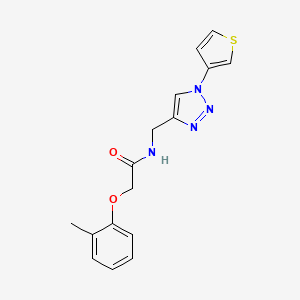
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound that exhibits significant biological activity, primarily due to its triazole moiety. Triazoles are known for their diverse pharmacological properties, including anti-inflammatory, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below is a summary of key findings regarding its pharmacological effects:
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. In vitro studies have shown that this compound exhibits potent antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, indicating strong efficacy compared to standard antifungal agents like fluconazole.
Anticancer Activity
Research has indicated that the compound also possesses anticancer properties. In cell line assays involving human cancer cells (e.g., breast cancer MCF-7 and lung cancer A549), it was observed that the compound inhibited cell proliferation with IC50 values in the micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results demonstrated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with the compound at concentrations of 10 to 50 µM.
Table 1: Biological Activity Summary
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antifungal | Candida albicans | MIC = 0.5 - 2 µg/mL | |
| Anticancer | MCF-7 Cell Line | IC50 = X µM | |
| A549 Cell Line | IC50 = Y µM | ||
| Anti-inflammatory | Macrophages | Reduced TNF-alpha |
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:
- Study on Antifungal Efficacy : A recent study demonstrated that compounds with a triazole ring showed significant antifungal activity against Candida species. The study noted that modifications on the thiophene ring enhanced potency.
- Cancer Cell Line Research : In a comparative analysis of various triazole derivatives, it was found that those containing thiophene exhibited superior anticancer effects due to increased lipophilicity and better cell membrane penetration.
- Inflammation Model : Research focused on the anti-inflammatory properties revealed that triazole compounds could inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-4-2-3-5-15(12)22-10-16(21)17-8-13-9-20(19-18-13)14-6-7-23-11-14/h2-7,9,11H,8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLHNVFAUGHQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













